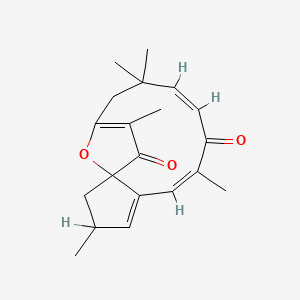
Jatropha principle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jatropha principle, also known as this compound, is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodiesel and Biofuels
Jatropha seeds are rich in oil, making them a viable source for biodiesel production. The oil extracted from Jatropha seeds can be converted into biodiesel through transesterification processes. This renewable energy source is particularly important in regions with limited access to fossil fuels.
Case Study: Jatropha as a Biodiesel Crop
A study highlighted the potential of Jatropha as a biodiesel crop in marginal soils, where traditional food crops may not thrive. It was reported that one Jatropha plant could yield approximately one liter of biodiesel annually for up to forty years, contributing to sustainable energy solutions in rural areas of Africa and Asia .
Energy Generation
The by-products of Jatropha processing, such as seed shells and press cake, can be utilized as biomass for energy generation. These materials can be burned to produce heat or converted into biogas through anaerobic digestion.
| Application | Description | Benefits |
|---|---|---|
| Biodiesel Production | Oil from seeds converted to biodiesel | Renewable energy source, reduces dependency on fossil fuels |
| Biomass Energy | Use of seed shells and press cake for energy | Utilizes waste products, contributes to energy sustainability |
Soil Improvement and Erosion Control
Jatropha plants can improve soil quality and prevent erosion when planted in degraded lands. Their extensive root systems help stabilize soil and enhance fertility through organic matter contributions.
Animal Feed
The non-toxic press cake from Jatropha seeds can serve as animal feed. Although it contains anti-nutritional factors, proper processing can mitigate these effects, making it a potential feed resource .
Medicinal Applications
Jatropha curcas has been traditionally used in various medicinal applications due to its bioactive compounds. Research has identified several therapeutic properties:
- Anti-inflammatory : Extracts from Jatropha have shown potential in reducing inflammation.
- Antitumor : Certain compounds exhibit antitumor activity, making them candidates for cancer research.
- Wound Healing : The plant's extracts have demonstrated efficacy in promoting wound healing processes .
Case Study: Therapeutic Properties of Jatropha
A systematic review indicated that Jatropha extracts possess significant antibacterial and antifungal activities, suggesting their use in developing natural antimicrobial agents .
Biocomposite Development
Jatropha biomass is increasingly being explored as a reinforcement material in biocomposite manufacturing. The high cellulose content in Jatropha fibers makes them suitable for producing eco-friendly composite materials used in construction and automotive industries.
| Biocomposite Type | Source Material | Applications |
|---|---|---|
| Fiber Reinforced | Jatropha fibers | Construction materials |
| Bio-based Composites | Seed husks and shells | Automotive components |
Propiedades
Fórmula molecular |
C20H24O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(6Z,9Z)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.01,5]hexadeca-4,6,9,13-tetraene-8,15-dione |
InChI |
InChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6-,13-9- |
Clave InChI |
MJNNONLDVCCGCA-CGHGUHIJSA-N |
SMILES isomérico |
CC1CC23C(=C1)/C=C(\C(=O)/C=C\C(CC(=C(C2=O)C)O3)(C)C)/C |
SMILES canónico |
CC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C |
Sinónimos |
jatrophone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















